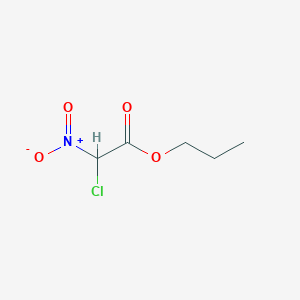
1,1,1-Tri-tert-butoxy-N-(4-methylphenyl)silanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1-Tri-tert-butoxy-N-(4-methylphenyl)silanamine is a chemical compound known for its unique structure and properties It is characterized by the presence of three tert-butoxy groups attached to a silicon atom, along with an N-(4-methylphenyl) group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Tri-tert-butoxy-N-(4-methylphenyl)silanamine typically involves the reaction of tert-butyl alcohol with a silicon-containing precursor, such as trichlorosilane, in the presence of a base. The reaction proceeds through the formation of tert-butoxy groups on the silicon atom. The N-(4-methylphenyl) group is introduced through a subsequent reaction with an appropriate amine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of solvents, catalysts, and purification methods are crucial factors in the industrial synthesis of this compound.
化学反应分析
Types of Reactions
1,1,1-Tri-tert-butoxy-N-(4-methylphenyl)silanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The tert-butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a wide range of functionalized silanes.
科学研究应用
1,1,1-Tri-tert-butoxy-N-(4-methylphenyl)silanamine has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying silicon-based biochemistry.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,1,1-Tri-tert-butoxy-N-(4-methylphenyl)silanamine involves its interaction with various molecular targets and pathways. The tert-butoxy groups and the N-(4-methylphenyl) group contribute to its reactivity and ability to form stable complexes with other molecules. The silicon atom plays a crucial role in its chemical behavior, influencing its interactions and reactivity.
相似化合物的比较
Similar Compounds
- 1,1,3-Tri(3-tert-butyl-4-hydroxy-6-methylphenyl)butane
- 1,1,1-Tri-tert-butoxy-N-(4-methoxyphenyl)silanamine
Uniqueness
1,1,1-Tri-tert-butoxy-N-(4-methylphenyl)silanamine is unique due to its specific combination of tert-butoxy groups and the N-(4-methylphenyl) group attached to a silicon atom. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.
属性
CAS 编号 |
82991-92-2 |
|---|---|
分子式 |
C19H35NO3Si |
分子量 |
353.6 g/mol |
IUPAC 名称 |
4-methyl-N-[tris[(2-methylpropan-2-yl)oxy]silyl]aniline |
InChI |
InChI=1S/C19H35NO3Si/c1-15-11-13-16(14-12-15)20-24(21-17(2,3)4,22-18(5,6)7)23-19(8,9)10/h11-14,20H,1-10H3 |
InChI 键 |
OIMCUXHODIZLKT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N[Si](OC(C)(C)C)(OC(C)(C)C)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


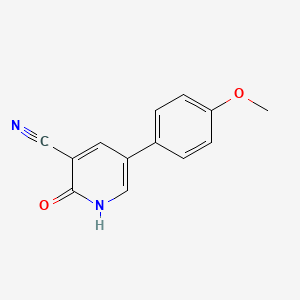
![Bis(4-cyanophenyl) 4,4'-[ethane-1,2-diylbis(oxy)]dibenzoate](/img/structure/B14413798.png)
![2-[2,2-Bis(ethylsulfanyl)ethenesulfinyl]-1,1-bis(ethylsulfanyl)ethene](/img/structure/B14413803.png)
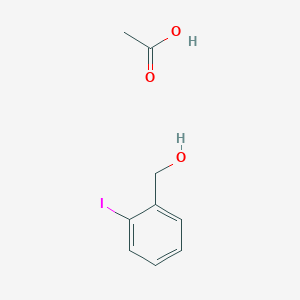
arsanium bromide](/img/structure/B14413822.png)
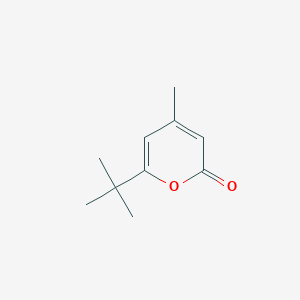
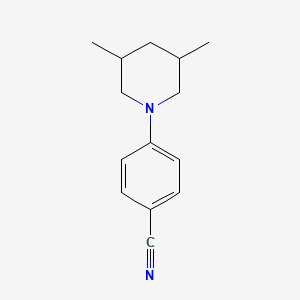
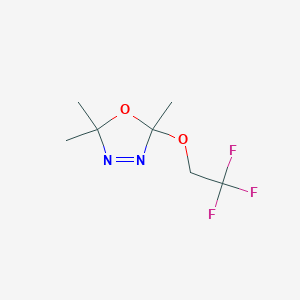
![N'-[3-(2,4,6-trimethyldecoxy)propyl]propane-1,3-diamine](/img/structure/B14413843.png)
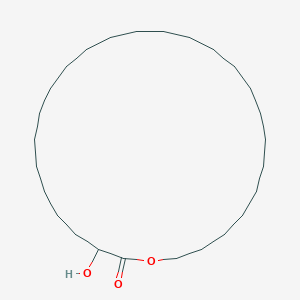
![Methyl 7-oxospiro[5.5]undeca-1,3-diene-2-carboxylate](/img/structure/B14413851.png)


